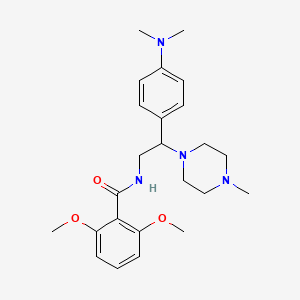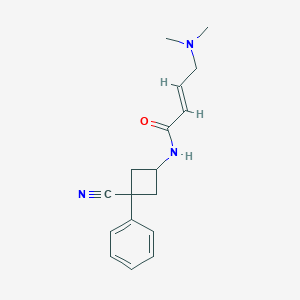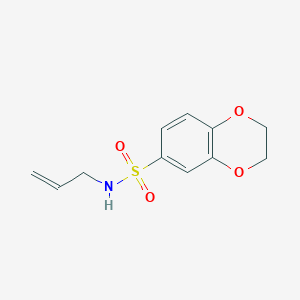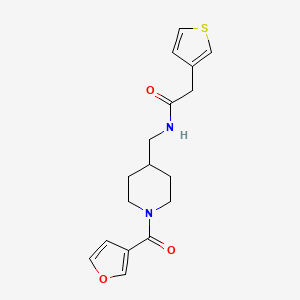
1-cyano-N-mesitylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyano-N-mesitylcyclopropanecarboxamide (CPCC) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 301.4 g/mol. CPCC is a versatile compound that has been used in various fields of research, including medicinal chemistry, biochemistry, and material science.
Scientific Research Applications
Catalysis and Organic Synthesis
Cyclopropane derivatives have been extensively studied for their roles in catalysis and organic synthesis. For example, the use of cyclopropane derivatives in the highly selective hydrogenation of phenol and its derivatives to cyclohexanone under mild conditions showcases the potential of such compounds in industrial chemical synthesis processes (Wang et al., 2011). Furthermore, halonium-initiated C-O bond formation via umpolung of α-carbon to the carbonyl group, providing efficient access to biologically important furanones, demonstrates the utility of cyclopropane derivatives in facilitating novel organic transformations (Wei et al., 2012).
Bioactivity and Structural Analysis
The structural and bioactivity studies of cyclopropane derivatives, such as the novel compound 1-cyano-N-p-tolylcyclopropanecarboxamide, reveal the importance of these compounds in the development of bioactive molecules. Such studies often include detailed characterization (X-ray diffraction, FTIR, NMR) and theoretical calculations to understand the relationship between structure and activity (Liu et al., 2007).
Material Science and Surface Chemistry
Cyclopropane derivatives also find applications in materials science, particularly in the development of catalysts and surface modifications. For instance, silsesquioxanes research provides insights into the potential use of cyclopropane derivatives in modeling silica surfaces, which is crucial for understanding surface chemistry and designing new materials (Feher et al., 1989).
Advanced Organic Synthesis Techniques
Innovative synthetic methodologies using cyclopropane derivatives, such as the metal-free oxygenation of hydrocarbons catalyzed by specific catalysts under visible light irradiation, highlight the evolving techniques in organic synthesis that leverage the unique reactivity of cyclopropane-based compounds (Ohkubo et al., 2011).
Mechanism of Action
Target of Action
1-Cyano-N-mesitylcyclopropanecarboxamide, also known as 1-cyano-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide, is a derivative of N-cyanoacetamides . N-cyanoacetamides are considered privileged structures and are one of the most important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The compound’s interaction with its targets results in the formation of biologically active novel heterocyclic moieties .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of various organic heterocycles . The compound’s mode of action leads to the formation of these heterocycles, which can have diverse biological activities .
Pharmacokinetics
The compound is soluble in chloroform and methanol to some extent , which could potentially influence its bioavailability.
Result of Action
The result of the compound’s action is the formation of biologically active novel heterocyclic moieties . These moieties can have diverse biological activities, which have drawn the attention of biochemists over the past decade .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis often involves different reaction conditions . Furthermore, the compound’s thermal stability can be influenced by the presence of impurities .
properties
IUPAC Name |
1-cyano-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-9-6-10(2)12(11(3)7-9)16-13(17)14(8-15)4-5-14/h6-7H,4-5H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJKQHRUAOJWMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2(CC2)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(difluoromethyl)sulfanyl]-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2414307.png)

![6-chloro-N'-[2-(pentyloxy)acetyl]pyridine-2-carbohydrazide](/img/structure/B2414310.png)
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2414311.png)


![N,N-dimethyl-N'-(7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide](/img/structure/B2414318.png)
![1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one](/img/structure/B2414319.png)
![6-(3,4-dimethylphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2414320.png)
![(2E,NZ)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2414321.png)

![N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2414324.png)
